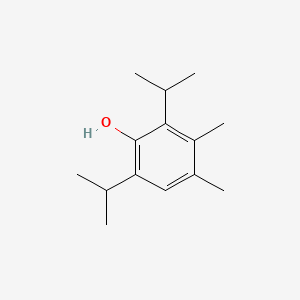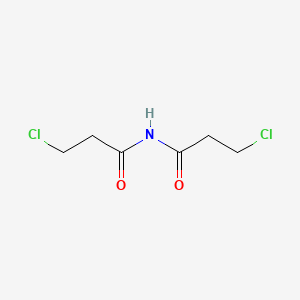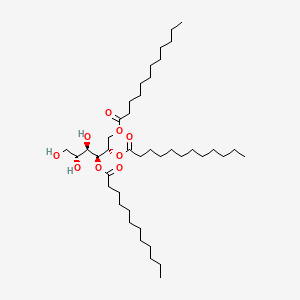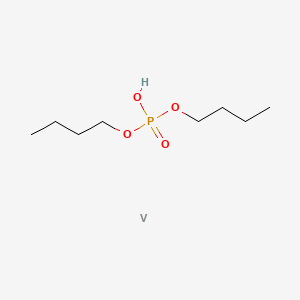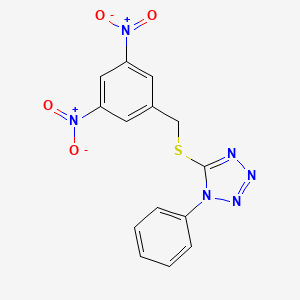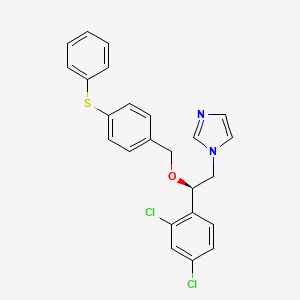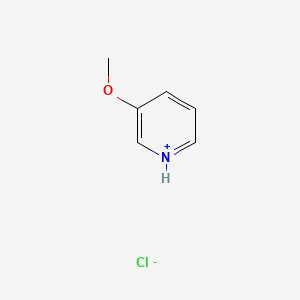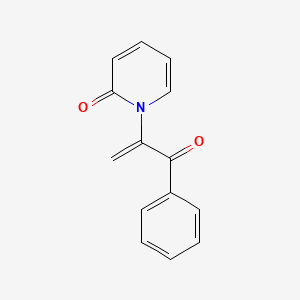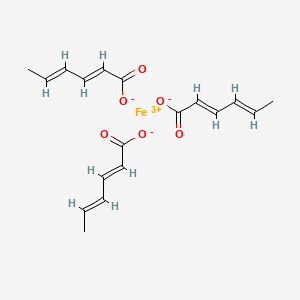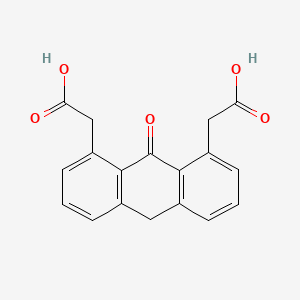
Mercury(2+) chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
塩化酢酸水銀(II)は、ビス(塩化酢酸)水銀としても知られており、化学式C4H4Cl2HgO4の化学化合物です。これは、塩化酢酸の水銀塩であり、化学や工業など、さまざまな分野で応用されていることが知られています。この化合物は、その高い反応性と毒性によって特徴付けられ、取り扱いと使用には注意が必要です。
準備方法
合成経路と反応条件
塩化酢酸水銀(II)は、塩化酢酸と酸化水銀(II)の反応によって合成することができます。この反応は通常、塩化酢酸を酸化水銀(II)と制御された条件下で加熱して、目的の生成物を生成します。反応は次のように表すことができます。[ \text{2 CH}_2\text{ClCOOH} + \text{HgO} \rightarrow \text{(CH}_2\text{ClCOO)}_2\text{Hg} + \text{H}_2\text{O} ]
工業的生産方法
塩化酢酸水銀(II)の工業的生産には、同様の合成経路が使用されますが、規模が大きくなります。このプロセスには、製品の高収率と純度を確保するために、温度や反応物の濃度など、反応条件を正確に制御する必要があります。水銀化合物の毒性のため、安全対策が不可欠です。
化学反応の分析
反応の種類
塩化酢酸水銀(II)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて酸化水銀(II)などの副生成物を生成することができます。
還元: 特定の条件下では、元素状水銀に還元することができます。
置換: 塩化酢酸基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや酸性条件下の亜鉛などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で塩化酢酸水銀(II)と反応することができます。
主要な生成物
酸化: 酸化水銀(II)と二酸化炭素。
還元: 元素状水銀と塩化酢酸。
置換: 使用した求核剤に応じて、さまざまな置換塩化酢酸誘導体。
科学研究での応用
塩化酢酸水銀(II)は、科学研究でいくつかの応用があります。
化学: これは、特に水銀を含む化合物の形成において、有機合成の試薬として使用されます。
生物学: この化合物は、毒性や細胞成分との相互作用など、生物系への影響について研究されています。
医学: 毒性のために直接的な応用が制限されていますが、医薬品化学における潜在的な使用について研究が行われています。
工業: これは、他の化学物質の製造や、特定の工業プロセスにおける触媒として使用されます。
科学的研究の応用
Mercury(2+) chloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound is studied for its effects on biological systems, including its toxicity and interaction with cellular components.
Medicine: Research is conducted on its potential use in medicinal chemistry, although its toxicity limits its direct application.
Industry: It is used in the production of other chemicals and as a catalyst in certain industrial processes.
作用機序
塩化酢酸水銀(II)の作用機序には、細胞成分、特にタンパク質や酵素との相互作用が含まれます。この化合物は、タンパク質のチオール基に結合し、酵素活性の阻害や細胞機能の破壊につながります。この結合は、酸化ストレスや細胞損傷を引き起こし、その毒性効果に寄与する可能性があります。
類似の化合物との比較
類似の化合物
塩化酢酸: 塩化酢酸水銀(II)の合成における前駆体。
ジクロロ酢酸: 構造は似ていますが、塩素原子が2つあります。
トリクロロ酢酸: 塩素原子を3つ含み、より反応性が高い。
酢酸水銀(II): 反応性は似ていますが、用途が異なります。
独自性
塩化酢酸水銀(II)は、水銀と塩化酢酸基の両方が存在することによる、その特定の反応性によって独自性を持ちます。この組み合わせにより、さまざまな化学反応に関与することができ、有機合成や工業用途における貴重な試薬になります。 その高い毒性により、取り扱いと使用には注意が必要です。
結論
塩化酢酸水銀(II)は、化学、生物学、医学、および工業において重要な応用を持つ汎用性のある化合物です。その独自の反応性と化学的性質により、貴重な試薬となっていますが、毒性のために厳格な安全対策が必要です。
類似化合物との比較
Similar Compounds
Chloroacetic acid: A precursor in the synthesis of mercury(2+) chloroacetate.
Dichloroacetic acid: Similar in structure but with two chlorine atoms.
Trichloroacetic acid: Contains three chlorine atoms and is more reactive.
Mercury(II) acetate: Another mercury salt with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both mercury and chloroacetate groups. This combination allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications. its high toxicity requires careful handling and usage.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique reactivity and chemical properties make it a valuable reagent, although its toxicity necessitates stringent safety measures
特性
CAS番号 |
26719-07-3 |
|---|---|
分子式 |
C4H4Cl2HgO4 |
分子量 |
387.57 g/mol |
IUPAC名 |
2-chloroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChIキー |
CJCJEYBMYFRTNX-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


